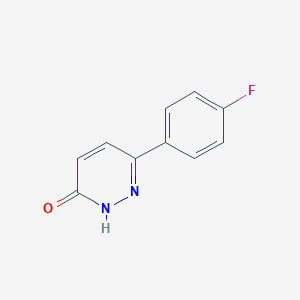

6-(4-Fluorophenyl)pyridazin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHTYHMWPIYECQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404317 |

Source

|

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58897-67-9 |

Source

|

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 6-(4-Fluorophenyl)pyridazin-3-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(4-Fluorophenyl)pyridazin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a recognized "privileged structure" due to its presence in numerous biologically active compounds.[1][2] This document details a robust and widely adopted synthetic methodology, starting from readily available precursors. It offers a step-by-step protocol, discusses the underlying reaction mechanism, and provides a thorough guide to the analytical techniques used for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the preparation and validation of this important pyridazinone derivative.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms and a keto functional group, is a cornerstone in the design of modern therapeutic agents.[3] Its unique physicochemical properties, such as its dipole moment and hydrogen bonding capability, make it a versatile scaffold for interacting with a wide array of biological targets. Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

-

Cardiovascular Effects: Several pyridazinone-based drugs, like pimobendan and levosimendan, are commercialized for their antihypertensive and cardiotonic properties.[3]

-

Anti-inflammatory Activity: Compounds containing the pyridazinone moiety have been shown to modulate key inflammatory pathways by targeting mediators like TNF-α and IL-6.[4]

-

Anticancer Properties: The pyridazinone scaffold is a prominent feature in many anticancer agents that target various aspects of cancer cell biology.[1][3]

-

Central Nervous System (CNS) Activity: Derivatives have been investigated for their potential as anticonvulsant, anxiolytic, and antidepressant agents.[3]

-

Antimicrobial and Antiviral Activities: The versatile nature of the pyridazinone core has also led to the discovery of compounds with significant antimicrobial and antiviral efficacy.[3][5]

The compound of focus, this compound, incorporates a fluorophenyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide will provide the necessary technical details for its synthesis and comprehensive characterization.

Synthesis of this compound

The most common and efficient method for the synthesis of 6-aryl-3(2H)-pyridazinones involves the condensation of a γ-keto acid with hydrazine.[6] This classical approach is reliable and proceeds in high yields.

Synthetic Pathway Overview

The synthesis is a two-step process starting from 4-fluorobenzoyl chloride and succinic anhydride, leading to the key intermediate, 3-(4-fluorobenzoyl)propanoic acid. This γ-keto acid is then cyclized with hydrazine hydrate to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-(4-Fluorobenzoyl)propanoic acid

This step involves a Friedel-Crafts acylation of a benzene-surrogate (in this case, derived from succinic anhydride) with 4-fluorobenzoyl chloride.

Materials:

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

4-Fluorobenzoyl chloride

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, a suspension of anhydrous aluminum chloride in nitrobenzene is prepared and cooled in an ice bath.

-

Succinic anhydride is added portion-wise to the stirred suspension, maintaining the low temperature.

-

4-Fluorobenzoyl chloride is then added dropwise via the dropping funnel over a period of 30-45 minutes.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured slowly onto crushed ice containing concentrated HCl.

-

The resulting mixture is subjected to steam distillation to remove the nitrobenzene.

-

The remaining aqueous solution is cooled, and the precipitated solid is filtered.

-

The crude product is purified by dissolving in sodium bicarbonate solution, followed by filtration to remove any insoluble impurities, and then re-precipitated by the addition of HCl.

-

The purified 3-(4-fluorobenzoyl)propanoic acid is filtered, washed with cold water, and dried.

Step 2: Synthesis of this compound

This is a cyclocondensation reaction where the γ-keto acid reacts with hydrazine to form the pyridazinone ring.[2][6]

Materials:

-

3-(4-Fluorobenzoyl)propanoic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Acetic Acid (solvent)

Procedure:

-

A mixture of 3-(4-fluorobenzoyl)propanoic acid and hydrazine hydrate in ethanol is refluxed for several hours.[1]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Causality and Mechanistic Insights

The formation of the pyridazinone ring is a classic example of a condensation reaction. The hydrazine, being a potent binucleophile, initially reacts with the ketone carbonyl of the γ-keto acid to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl group, followed by dehydration, leads to the formation of the stable six-membered heterocyclic ring. The choice of a protic solvent like ethanol facilitates the proton transfer steps involved in the mechanism.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This typically involves a combination of spectroscopic and physical methods.

Physical Properties

A summary of the expected physical properties is presented below.

| Property | Expected Value |

| Molecular Formula | C₁₀H₇FN₂O |

| Molecular Weight | 190.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound, determined by DSC |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols |

Spectroscopic Analysis

Spectroscopic data provides definitive structural information.

3.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H (amide proton, exchangeable with D₂O) |

| ~7.8 - 8.0 | m | 2H | Aromatic protons ortho to the pyridazinone ring |

| ~7.2 - 7.4 | m | 2H | Aromatic protons meta to the pyridazinone ring |

| ~7.0 - 7.1 | d | 1H | Pyridazinone ring proton (H-4) |

| ~6.8 - 6.9 | d | 1H | Pyridazinone ring proton (H-5) |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.[7]

3.2.2. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 - 165.0 | C=O (Amide carbonyl) |

| ~162.0 (d, J ≈ 250 Hz) | C-F (Fluorinated aromatic carbon) |

| ~145.0 - 150.0 | C-6 (Carbon attached to the phenyl ring) |

| ~130.0 - 135.0 | Aromatic and Pyridazinone C-H carbons |

| ~115.0 (d, J ≈ 22 Hz) | Aromatic C-H ortho to Fluorine |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3400 | N-H stretching (amide) |

| 3000 - 3100 | Aromatic C-H stretching |

| ~1650 - 1680 | C=O stretching (amide I band) |

| ~1500 - 1600 | C=C and C=N stretching |

| ~1220 - 1240 | C-F stretching |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 191.06.[8]

Purity Assessment

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or TFA) should be used. A pure sample will show a single major peak.

3.3.2. Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and assess the crystalline nature of the compound. A sharp melting endotherm is indicative of a high degree of purity.

Self-Validating Systems and Trustworthiness

The protocols described herein are designed to be self-validating. The successful synthesis of the intermediate, 3-(4-fluorobenzoyl)propanoic acid, can be confirmed by its melting point and spectroscopic data before proceeding to the final step. The final product's purity is rigorously checked by HPLC, and its identity is unequivocally confirmed by a combination of NMR, IR, and MS data. This multi-faceted analytical approach ensures the trustworthiness of the final compound for subsequent research and development activities.

Caption: Self-validating experimental and analytical workflow.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. By following the described protocols and analytical procedures, researchers can confidently prepare and validate this important molecule. The foundational significance of the pyridazinone scaffold in medicinal chemistry underscores the value of having a robust synthetic and characterization framework for its derivatives. The information provided herein is intended to empower scientists in their efforts to explore the therapeutic potential of this and related compounds.

References

- ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF.

- PubMed. (2020). Azolo[ d]pyridazinones in medicinal chemistry.

- PubMed. (2025).

- Benchchem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.

- PMC. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.

- ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones.

- MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent.

- MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole [mdpi.com]

Chemical properties of 6-(4-Fluorophenyl)pyridazin-3-ol

An In-Depth Technical Guide to the Chemical Properties of 6-(4-Fluorophenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine and its pyridazinone tautomer represent a "wonder nucleus" due to the diverse pharmacological activities exhibited by their derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] This document delves into the structural features, synthesis, physicochemical characteristics, spectroscopic profile, and potential biological relevance of this scaffold. By synthesizing data from closely related analogues and general principles of pyridazinone chemistry, this guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged core structure.

Introduction: The Pyridazinone Scaffold in Drug Discovery

The pyridazinone core is a prominent heterocyclic motif that has garnered substantial attention in the field of medicinal chemistry. Its derivatives are known to possess a wide spectrum of pharmacological activities, making them attractive candidates for drug development.[2][3] Compounds incorporating this scaffold have been investigated for their potential as cardiovascular agents, anti-inflammatory drugs, and anticancer therapeutics.[2][4] The introduction of a 4-fluorophenyl substituent at the 6-position of the pyridazin-3-ol ring is a strategic modification aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties, a common strategy in modern drug design to enhance metabolic stability and target engagement.

Molecular Structure and Tautomerism

The chemical structure of this compound is characterized by a pyridazine ring substituted with a hydroxyl group at the 3-position and a 4-fluorophenyl group at the 6-position. A critical aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the enol form, this compound, and the keto form, 6-(4-fluorophenyl)-3(2H)-pyridazinone.[5] It is generally understood that 3-pyridazinones predominantly exist in the hydroxyl-pyridazinone form.[5] This equilibrium is crucial as it influences the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets.

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

The synthesis of 6-aryl-3(2H)-pyridazinones, the keto tautomer of the title compound, is well-documented and typically involves the cyclization of a β-aroylpropionic acid with hydrazine hydrate.[5][6] This established methodology can be adapted for the specific synthesis of 6-(4-fluorophenyl)-3(2H)-pyridazinone.

Proposed Synthetic Pathway

A plausible synthetic route commences with a Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield 4-(4-fluorophenyl)-4-oxobutanoic acid. Subsequent cyclization of this intermediate with hydrazine hydrate affords the desired 6-(4-fluorophenyl)-3(2H)-pyridazinone.

Caption: Proposed synthesis of 6-(4-Fluorophenyl)-3(2H)-pyridazinone.

Experimental Protocol (Hypothetical)

-

Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.

-

Slowly add fluorobenzene to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

-

-

Synthesis of 6-(4-fluorophenyl)-3(2H)-pyridazinone:

-

Dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry to afford the title compound.

-

Physicochemical Properties

| Property | Value (for 6-(4-Fluorophenyl)-3(2H)-pyridazinone) | Source |

| Molecular Formula | C₁₀H₇FN₂O | |

| Molecular Weight | 190.18 g/mol | |

| CAS Number | 58897-67-9 |

Computed Properties for Analogues:

| Property | Value | Analogue | Source |

| XLogP3 | 3.1 | 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol | [7] |

| Topological Polar Surface Area (TPSA) | 72.03 Ų | 4-Amino-6-(4-fluorophenyl)pyridazin-3-ol | |

| LogP | 1.5705 | 4-Amino-6-(4-fluorophenyl)pyridazin-3-ol | |

| Hydrogen Bond Donors | 2 | 4-Amino-6-(4-fluorophenyl)pyridazin-3-ol | |

| Hydrogen Bond Acceptors | 4 | 4-Amino-6-(4-fluorophenyl)pyridazin-3-ol |

Spectroscopic Characterization

The structural elucidation of this compound and its tautomer relies on standard spectroscopic techniques. Based on the analysis of related pyridazinone derivatives, the following spectral characteristics are expected.[1][8][9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands that can help distinguish between the keto and enol forms.

-

For the keto form (pyridazinone): A strong absorption band for the C=O stretching vibration is expected in the range of 1635-1747 cm⁻¹.[10] An N-H stretching band would be observed around 3096-3220 cm⁻¹.[9][10]

-

For the enol form (pyridazinol): The C=O band would be absent, and a broad O-H stretching band would appear in the region of 3200-3600 cm⁻¹.

-

Common features: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations for the heterocyclic and phenyl rings would be present in the 1400-1600 cm⁻¹ region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the pyridazinone ring and the 4-fluorophenyl group. The protons on the pyridazinone ring would appear as doublets in the aromatic region. The protons of the fluorophenyl group would exhibit a characteristic AA'BB' splitting pattern due to coupling with each other and with the fluorine atom. The chemical shift of the N-H proton in the keto form or the O-H proton in the enol form would be concentration-dependent and would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum for the keto form would show a characteristic signal for the carbonyl carbon in the downfield region, typically around 159-160 ppm.[10] The spectrum would also display signals for the carbons of the pyridazinone and fluorophenyl rings. The carbon atoms attached to the fluorine atom would show coupling (¹JCF, ²JCF, etc.).

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.18 for C₁₀H₇FN₂O). The fragmentation pattern would likely involve the loss of small molecules such as N₂, CO, and HCN, which is characteristic of pyridazine-containing compounds.[12]

Chemical Reactivity and Stability

The reactivity of this compound is governed by the functional groups present in its structure and the tautomeric equilibrium.

-

N-Alkylation/Acylation: The nitrogen atom in the pyridazinone ring is nucleophilic and can undergo reactions such as alkylation and acylation. For instance, reaction with ethyl bromoacetate in the presence of a base like K₂CO₃ can lead to N-alkylation.[13]

-

Reactions of the Hydroxyl Group: In its enol form, the hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification.

-

Electrophilic Aromatic Substitution: The 4-fluorophenyl ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the pyridazinyl group.

The stability of the compound would need to be assessed under various conditions (pH, temperature, light). Generally, pyridazinone derivatives are relatively stable compounds.

Potential Biological Activities and Applications

While the specific biological target of this compound has not been explicitly reported, the extensive research on related pyridazinone derivatives provides a strong basis for predicting its potential therapeutic applications.[1][2][3][4]

-

Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives have shown potent anti-inflammatory and analgesic effects, with some acting as selective COX-2 inhibitors or p38 MAP kinase inhibitors.[3][4][14] The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]

-

Cardiovascular Effects: Certain pyridazinone derivatives have been investigated for their cardiovascular effects, including vasorelaxant and antihypertensive activities.[2]

-

Anticancer Activity: The pyridazinone scaffold is present in a number of compounds with demonstrated anticancer activity, targeting various pathways involved in cell proliferation and survival.

-

Antimicrobial Activity: Several pyridazinone derivatives have exhibited promising antibacterial and antifungal properties.[1]

Caption: Potential biological activities of the pyridazinone core.

Conclusion

This compound is a molecule with significant potential in drug discovery, owing to the well-established and diverse biological activities of the pyridazinone scaffold. This technical guide has synthesized the available information on its structure, synthesis, and physicochemical and spectroscopic properties, largely through inference from closely related compounds. The presented information provides a solid foundation for researchers to further explore the therapeutic potential of this compound and to design novel derivatives with improved efficacy and safety profiles. Future experimental work should focus on validating the proposed synthesis, obtaining precise physicochemical and spectroscopic data, and elucidating the specific biological targets and mechanisms of action.

References

-

Berna-Erro, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. [Link]

-

PubChem. (n.d.). 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. National Center for Biotechnology Information. [Link]

- Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.

-

Gouda, M. A., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]

-

Kramer, V., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Crocetti, L., et al. (2022). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. [Link]

-

Unsal-Tan, O., et al. (2020). 3(2H)-Pyridazinone Derivatives Containing Substituted-1,2,3-Triazole Moiety as New Anti- Alzheimer Agents. AVESİS. [Link]

-

Gomha, S. M., et al. (2015). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Taylor & Francis Online. [Link]

-

Reva, I. D., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

-

SpectraBase. (n.d.). 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-2-(1-ethyl-2-oxopropyl)-. SpectraBase. [Link]

-

Allam, H. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

-

Haider, S., et al. (2017). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]

-

El-Gazzar, A. R. B. A., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed. [Link]

-

InterContinental Warszawa. (n.d.). 105538-07-6 | 6-(4-Fluorophenyl)pyridazin-3-amine. InterContinental Warszawa. [Link]

-

Unsal-Tan, O., et al. (2021). Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme. Semantic Scholar. [Link]

-

NIST. (n.d.). Pyridazine. NIST WebBook. [Link]

-

Abida, et al. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Applicable Chemistry. [Link]

-

PubChem. (n.d.). 3(2H)-Pyridazinone, 6-hydroxy-2-(beta-hydroxyphenethyl)-. National Center for Biotechnology Information. [Link]

-

Chemcasts. (n.d.). Properties of 6-(2-Fluorophenyl)-3-methyl-1,2,4-triazolo[4,3-b]pyridazine. Chemcasts. [Link]

-

Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

-

Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. [Link]

-

PubChem. (n.d.). N-(4-bromophenyl)-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-amine. National Center for Biotechnology Information. [Link]

-

Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central. [Link]

-

PubChem. (n.d.). Pyridafol. National Center for Biotechnology Information. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]

-

Gzella, A., et al. (2004). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][7][13]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). PubMed. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Ou-Yanga, L., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol | C12H7F4NO | CID 53229620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]

- 11. tandfonline.com [tandfonline.com]

- 12. scilit.com [scilit.com]

- 13. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-(4-Fluorophenyl)pyridazin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-(4-Fluorophenyl)pyridazin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide synthesizes information from closely related pyridazinone derivatives and fundamental spectroscopic principles to present a detailed, predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and the structural information that can be gleaned from each technique. This document serves as a valuable resource for researchers working with this and similar compounds, offering insights into what to expect during characterization and aiding in the interpretation of experimental data.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The precise structural elucidation of novel pyridazinone derivatives is paramount in understanding their structure-activity relationships (SAR) and ensuring their purity and identity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the structural puzzle.

This compound (Figure 1) exists in tautomeric equilibrium with 6-(4-Fluorophenyl)pyridazin-3(2H)-one. For the purpose of this guide, we will consider both forms, as the experimental conditions can influence the predominant tautomer.

Figure 1: Chemical structure of this compound and its tautomer.

Caption: Tautomeric equilibrium of this compound.

This guide will now proceed to detail the expected spectroscopic data for this compound, based on analysis of related structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazinone ring and the 4-fluorophenyl group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.2 | d | ~9.0 |

| H-5 | 7.8 - 8.0 | d | ~9.0 |

| H-2', H-6' | 7.9 - 8.1 | dd | J(H,H) ~9.0, J(H,F) ~5.5 |

| H-3', H-5' | 7.2 - 7.4 | t | ~8.8 |

| NH/OH | 11.0 - 13.0 | br s | - |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The solvent used for analysis (e.g., DMSO-d₆, CDCl₃) will affect the chemical shifts, particularly for the labile NH/OH proton.

The downfield chemical shift of the NH/OH proton is characteristic of pyridazinones and is due to hydrogen bonding and the acidic nature of the proton.[1] The protons on the 4-fluorophenyl ring will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-3 | 160 - 165 | s |

| C-4 | 125 - 130 | s |

| C-5 | 130 - 135 | s |

| C-6 | 145 - 150 | s |

| C-1' | 128 - 132 | d |

| C-2', C-6' | 128 - 130 | d |

| C-3', C-5' | 115 - 117 | d |

| C-4' | 162 - 166 | d |

Note: The C-F coupling constants in ¹³C NMR can provide additional structural confirmation.

The carbonyl carbon (C-3) is expected to be significantly downfield, a characteristic feature of pyridazinones.[2] The carbon attached to the fluorine atom (C-4') will appear as a doublet with a large coupling constant, and the adjacent carbons will also show coupling to fluorine.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data quality.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds.

Expected IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-F bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide) | 1650 - 1690 | Strong |

| C=N stretch | 1580 - 1620 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-F stretch | 1150 - 1250 | Strong |

The broad N-H stretching band is indicative of hydrogen bonding. The strong carbonyl absorption is a key feature of the pyridazinone ring.[1]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Caption: A standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectral Data

For this compound (C₁₀H₇FN₂O), the expected molecular weight is approximately 190.18 g/mol .

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 191.06 | Protonated molecular ion (in positive ion mode ESI) |

| [M]⁺˙ | 190.05 | Molecular ion (in EI) |

Note: High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mode would likely involve the loss of small neutral molecules such as CO, N₂, and HCN, which can provide further structural clues.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.

Caption: A general workflow for ESI-MS analysis.

Conclusion

References

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4992. Available from: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Al-Mousawi, S. M., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5424. Available from: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(4-Fluorophenyl)pyridazin-3-ol

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility and stability, and its biological activity. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and interpreting the crystal structure of 6-(4-Fluorophenyl)pyridazin-3-ol, a representative member of this important class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules. We will delve into the experimental design, from synthesis and crystallization to data acquisition via single-crystal X-ray diffraction and the subsequent computational analysis of the crystal packing and intermolecular interactions.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1][2] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[4] Pyridazinone derivatives have been shown to target a variety of biological pathways, including acting as inhibitors of VEGFR-2 in cancer therapy and modulating the activity of phosphodiesterases in cardiovascular and inflammatory diseases.[1][3]

The fluorophenyl substituent in this compound is of particular interest. The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, often through the formation of specific non-covalent interactions. A thorough understanding of the solid-state structure of this compound is therefore crucial for rational drug design and development.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that requires careful planning and execution. Each stage is designed to provide feedback and validation for the subsequent steps, ensuring the integrity of the final structural model.

Synthesis and Purification

The synthesis of this compound typically involves the condensation of a suitable precursor, such as a γ-keto acid, with hydrazine hydrate.[5] The general synthetic pathway is outlined below.

Protocol 1: Synthesis of this compound

-

Reaction Setup: A mixture of 4-(4-fluorophenyl)-4-oxobutanoic acid and hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, is refluxed for several hours.[5][6]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by pouring it into ice-water.[7]

-

Purification: The crude solid is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure compound. Purity is confirmed by techniques such as NMR, FT-IR, and mass spectrometry.[5][8]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Protocol 2: Single Crystal Growth

-

Solvent Screening: A range of solvents and solvent mixtures are screened to find a system where the compound has moderate solubility. For pyridazinone derivatives, common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[9]

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing for the slow evaporation of the solvent and the gradual formation of crystals.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.[9]

-

Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) in which the compound is insoluble is carefully layered on top or allowed to slowly diffuse into the solution, inducing crystallization at the interface.[9]

The rationale behind these techniques is to achieve a state of supersaturation slowly, allowing molecules to arrange themselves in an ordered crystal lattice rather than crashing out as an amorphous solid.[9]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[10][11]

Protocol 3: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[10][12]

-

Data Collection: The crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam.[13] A detector records the positions and intensities of the diffracted X-rays.[13]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.[12]

-

Structure Solution and Refinement: The intensities of the diffracted beams are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to obtain the final crystal structure, including precise atomic coordinates, bond lengths, and bond angles.[12]

The workflow for crystal structure determination is visualized in the following diagram:

Results and Discussion: Unveiling the Crystal Structure

While the specific crystallographic data for this compound is not presented here, we can anticipate the key structural features and interactions based on the analysis of closely related pyridazinone derivatives.[7][8][14][15][16]

Molecular Structure

The analysis of the refined crystal structure would provide precise measurements of all bond lengths and angles. The pyridazinone ring is expected to be nearly planar, though slight deviations can occur.[7][15] The dihedral angle between the pyridazinone ring and the 4-fluorophenyl ring is a critical parameter, influencing the overall molecular conformation.[7][16]

| Parameter | Expected Range/Value | Significance |

| C=O bond length | ~1.24 Å | Indicates double bond character. |

| N-N bond length | ~1.35 - 1.41 Å | Typical for pyridazinone systems.[15][16] |

| C-F bond length | ~1.35 Å | Standard aromatic C-F bond length. |

| Dihedral Angle | Variable | Defines the twist between the two ring systems. |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, strong N-H···O hydrogen bonds are expected to be a dominant feature, linking molecules into dimers or chains.[7][16] The presence of the fluorine atom may introduce additional C-H···F interactions, and π-π stacking between the aromatic rings is also possible.[7]

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool.[17][18][19] This method partitions the crystal space into regions where the electron density of a promolecule dominates the procrystal electron density.[20]

-

dnorm Surface: The Hirshfeld surface can be mapped with a normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.[21]

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[17] The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) can be quantified, providing a detailed picture of the crystal packing forces.[16][18]

For a molecule like this compound, the 2D fingerprint plot would likely show a significant contribution from O···H contacts, corresponding to the N-H···O hydrogen bonds.[16]

Conclusion and Future Directions

The crystal structure analysis of this compound provides fundamental insights into its solid-state properties and potential biological interactions. The combination of single-crystal X-ray diffraction and computational methods like Hirshfeld surface analysis offers a powerful approach to fully characterize the compound's three-dimensional structure and the subtle interplay of intermolecular forces that dictate its crystal packing. This detailed structural knowledge is invaluable for polymorphism screening, formulation development, and the structure-based design of next-generation pyridazinone-based therapeutics. The methodologies outlined in this guide provide a robust framework for the structural elucidation of this important class of molecules, enabling researchers to build a deeper understanding of the relationship between molecular structure and function.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Scilit. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

-

Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [Link]

-

Single crystal X-ray diffraction. Fiveable. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. National Center for Biotechnology Information. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

-

An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

What is Single Crystal X-ray Diffraction?. YouTube. [Link]

-

Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

-

Crystal and molecular structures of pyridazinone cardiovascular agents. PubMed. [Link]

- Preparation method of pyridazinone derivative, and intermediate thereof.

-

Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. National Institutes of Health. [Link]

- PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIV

-

Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. ACS Publications. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. [Link]

-

Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. ResearchGate. [Link]

-

Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. ResearchGate. [Link]

-

Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. University of Zurich. [Link]

-

Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one. National Center for Biotechnology Information. [Link]

-

Synthesis of some new 6- aryl - 4 - pyrazol -1- yl - pyridazin -3 ones and the screening of their antibacterial activities. ResearchGate. [Link]

-

Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. South African Journal of Chemistry. [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scilit.com [scilit.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. pulstec.net [pulstec.net]

- 12. fiveable.me [fiveable.me]

- 13. youtube.com [youtube.com]

- 14. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. crystalexplorer.net [crystalexplorer.net]

- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 6-(4-Fluorophenyl)pyridazin-3-ol in different solvents

An In-depth Technical Guide to the Solubility and Stability Profiling of 6-(4-Fluorophenyl)pyridazin-3-ol for Pre-formulation and Drug Development

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for characterizing this compound, a member of the pharmacologically significant pyridazinone class. As a Senior Application Scientist, this document moves beyond mere protocols to explain the underlying scientific rationale for experimental design, from solvent selection to the intricacies of forced degradation studies. We will explore robust, industry-standard methodologies, including the equilibrium shake-flask method for thermodynamic solubility and the development of a stability-indicating assay method (SIAM) through systematic stress testing. The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust data package, enabling informed decision-making throughout the pre-formulation and development lifecycle.

Introduction to this compound

Chemical Identity and Physicochemical Context

This compound (CAS: 58897-67-9, Molecular Formula: C₁₀H₇FN₂O) belongs to the pyridazinone family of heterocyclic compounds, a scaffold known for its diverse biological activities. A key structural feature is the potential for keto-enol tautomerism, existing in equilibrium between the pyridazin-3-ol (enol) and the more stable 6-(4-fluorophenyl)-3(2H)-pyridazinone (keto) form. This equilibrium can be influenced by the solvent environment and pH, which has direct implications for its solubility and interaction with biological targets. Understanding this behavior is a foundational step in its characterization.

Figure 1: Tautomeric Forms of the Compound

Keto-enol tautomerism of the core pyridazinone structure.

The Imperative of Solubility and Stability Profiling

In drug development, solubility and stability are not merely data points; they are critical predictors of success.

-

Solubility directly influences the bioavailability of an orally administered drug. A compound must dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of failure for promising drug candidates.[1] Solubility studies are therefore essential in the initial stages to guide formulation strategies, such as salt formation, co-solvent systems, or amorphous solid dispersions.[2]

-

Stability ensures that the drug substance maintains its identity, purity, and potency throughout its shelf life, from manufacturing to patient administration.[3] Instability can lead to the loss of therapeutic efficacy and the formation of potentially toxic degradation products.[4] Regulatory bodies like the FDA and international guidelines (ICH) mandate rigorous stability testing.[3][5]

This guide will provide the experimental frameworks to thoroughly assess both of these critical attributes for this compound.

Thermodynamic Solubility Assessment

The goal of this phase is to determine the equilibrium (thermodynamic) solubility of the Active Pharmaceutical Ingredient (API). This is the maximum concentration of the drug that can be dissolved in a specific solvent system under equilibrium conditions.[6] The shake-flask method is considered the gold standard for this determination due to its reliability.[7]

Rationale for Solvent Selection

A carefully selected panel of solvents provides a comprehensive solubility profile. The choice is not arbitrary but is based on predicting the API's behavior in physiological and formulation contexts.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These are mandated by regulatory guidelines to simulate the pH range of the gastrointestinal tract (stomach to intestine).[8] For ionizable compounds, solubility can vary dramatically with pH.[7] Given the pyridazinone structure, the compound is likely a weak acid, and its solubility is expected to increase at higher pH.

-

Water: Establishes the baseline intrinsic aqueous solubility.

-

Common Pharmaceutical Solvents: This group helps identify potential vehicles for liquid formulations or processing steps. A study on a structurally similar compound, 6-phenyl-pyridazin-3(2H)-one, showed high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG-400), and lower solubility in various alcohols.[9][10] This provides a strong rationale for including these solvents in our screen.

Experimental Workflow: The Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached and that the solid form of the API has not changed during the experiment.

Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Dispense a known volume (e.g., 1 mL) of each selected solvent into appropriately labeled vials.

-

API Addition: Add an excess amount of this compound to each vial. A key indicator of "excess" is the presence of undissolved solid material throughout the experiment.[7]

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled chamber (typically at 25°C and 37°C). Allow the samples to equilibrate for a sufficient duration (a minimum of 24 hours is common, but up to 72 hours may be necessary for poorly soluble compounds to ensure equilibrium is reached).[7]

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. Centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible, low-adsorption syringe filter (e.g., 0.22 µm PVDF) into a clean vial. This step is critical to remove any remaining solid particles that would falsely elevate the measured concentration.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved API using a pre-validated High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV spectrophotometry as it can distinguish the API from any potential impurities or degradants.[2][7]

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, comparative table. While specific data for this compound is not publicly available, we can present a hypothetical table based on expected trends for a pyridazinone derivative.[1][9]

Table 1: Hypothetical Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | USP Classification |

| Water | 25 | 0.008 | 8 | Very Slightly Soluble |

| pH 1.2 Buffer | 37 | 0.005 | 5 | Practically Insoluble |

| pH 4.5 Buffer | 37 | 0.012 | 12 | Very Slightly Soluble |

| pH 6.8 Buffer | 37 | 0.095 | 95 | Very Slightly Soluble |

| Ethanol | 25 | 0.82 | 820 | Sparingly Soluble |

| Propylene Glycol (PG) | 25 | 1.50 | 1500 | Sparingly Soluble |

| PEG-400 | 25 | 41.2 | 41200 | Freely Soluble |

| DMSO | 25 | > 100 | > 100000 | Very Soluble |

Interpretation: The data would suggest the compound is a poorly water-soluble molecule, with solubility slightly increasing with pH, consistent with a weak acid. The significantly higher solubility in organic solvents like PEG-400 and DMSO indicates their potential utility as formulation excipients or co-solvents.

Chemical Stability Profiling and Forced Degradation

The objective here is to understand the intrinsic stability of the molecule and to develop a Stability-Indicating Assay Method (SIAM) . A SIAM is a validated analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[11][12] Forced degradation, or stress testing, is the cornerstone of this process.[13][14] It involves subjecting the API to conditions more severe than those expected during storage to accelerate degradation.[5]

Designing a Forced Degradation Study

The study is designed to achieve a modest level of degradation, typically in the range of 5-20%.[15] This ensures that degradation products are formed at a high enough concentration to be detected and resolved chromatographically, without completely consuming the parent API.

Key Stress Conditions:

-

Acid/Base Hydrolysis: Reveals susceptibility to degradation in acidic or basic environments. This is critical for predicting stability in the GI tract and in liquid formulations with different pH values.

-

Oxidation: Assesses the molecule's sensitivity to oxidative stress, which can occur in the presence of air (oxygen) or trace metal ions. Hydrogen peroxide is a commonly used oxidizing agent.[16]

-

Thermolysis (Dry Heat): Evaluates the solid-state thermal stability of the API. This data is vital for determining appropriate drying, milling, and storage conditions.

-

Photolysis: Tests for light sensitivity, as mandated by ICH guideline Q1B. This informs requirements for light-resistant packaging.

Experimental Workflow: Forced Degradation and SIAM Development

Workflow for Forced Degradation and SIAM Development.

Step-by-Step Protocols:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period. Withdraw samples at various time points, neutralize with 0.1 N NaOH, dilute, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently. Withdraw samples, neutralize with 0.1 N HCl, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Store in the dark at room temperature. Withdraw samples, dilute, and analyze.

-

Thermal Degradation: Expose the solid API powder to dry heat (e.g., 105°C) in an oven. Periodically sample the powder, dissolve it in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose both the solid API and a solution of the API to a light source that provides combined UV and visible output (ICH-compliant photo-stability chamber). Analyze samples at defined intervals alongside a dark control.

Data Interpretation: Peak Purity and Mass Balance

The cornerstone of a successful SIAM is demonstrating specificity.[12]

-

Chromatographic Resolution: The HPLC method must be able to separate the intact API peak from all degradation product peaks, process impurities, and excipients.

-

Peak Purity Analysis: A Diode Array Detector (DAD) is invaluable. It acquires a full UV spectrum across each peak. If the spectrum is consistent across the entire peak, it provides confidence that the peak is pure and not a result of co-eluting species.[15]

-

Mass Balance: This is a critical self-validation check for the method. It involves comparing the decrease in the assay value of the API with the corresponding increase in the sum of all degradation products. A good mass balance (e.g., 98-102%) indicates that all major degradation products are being detected and quantified, confirming the method's stability-indicating nature.[15]

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 24 h | 12.5 | 2 | Major degradant at RRT 0.85 |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 h | 18.2 | 3 | Significant degradation, potential ring opening |

| Oxidation | 10% H₂O₂, RT | 48 h | 8.9 | 1 | N-oxide formation is possible |

| Thermal (Solid) | 105°C | 72 h | < 1.0 | 0 | Thermally stable in solid state |

| Photolysis (Solution) | ICH Light Box | 24 h | 4.5 | 1 | Mild photosensitivity observed |

Conclusion: A Roadmap for Development

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By employing the gold-standard shake-flask method, a comprehensive solubility profile can be established, directly informing formulation strategies to overcome potential bioavailability challenges. Concurrently, a well-designed forced degradation study serves as the foundation for developing a robust and reliable stability-indicating analytical method. This SIAM is not only a regulatory requirement but also an indispensable tool for ensuring product quality, defining appropriate storage conditions, and establishing a valid shelf-life. The successful execution of these studies provides a critical data package that de-risks the development process and paves the way for advancing a promising compound like this compound toward clinical evaluation.

References

- Royed Training. (2024). What is a Stability-indicating assay method?

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.

- IJSDR. Stability indicating study by using different analytical techniques.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- World Health Organization (WHO). Annex 4.

- PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- Lösungsfabrik. Stability-indicating methods and their role in drug's quality control.

- YouTube. Stability Indicating Methods.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ChemScene. 4-Amino-6-(4-fluorophenyl)pyridazin-3-ol.

- ResearchGate. Forced degradation studies | Download Table.

- MedCrave online. Forced Degradation Studies.

- RJPT. Stability Indicating Forced Degradation Studies.

- IntechOpen. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

- NIH. Development of forced degradation and stability indicating studies of drugs—A review.

- InterContinental Warszawa. 105538-07-6 | 6-(4-Fluorophenyl)pyridazin-3-amine.

- Sigma-Aldrich. 6-(4-fluorophenyl)-3(2h)-pyridazinone.

- Sigma-Aldrich. 6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

- NIH. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

- PubChem. N-(4-bromophenyl)-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-amine | C18H13BrF3N3 | CID.

- ResearchGate. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

- PubMed. Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy.

- ResearchGate. Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. ijsdr.org [ijsdr.org]

- 4. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]

- 5. rjptonline.org [rjptonline.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. royed.in [royed.in]

- 12. m.youtube.com [m.youtube.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. longdom.org [longdom.org]

In-Depth Technical Guide to the Preliminary Biological Screening of 6-(4-Fluorophenyl)pyridazin-3-ol Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of 6-(4-Fluorophenyl)pyridazin-3-ol derivatives, a class of heterocyclic compounds with significant therapeutic potential. Drawing upon established methodologies and field-proven insights, this document details the synthesis, and subsequent evaluation of these derivatives for their anticancer, antimicrobial, and anti-inflammatory activities. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols, rationale behind experimental choices, and data interpretation strategies to effectively assess the biological profile of this promising compound class. Emphasis is placed on scientific integrity, with self-validating protocols and authoritative citations grounding the key mechanistic claims.

Introduction: The Therapeutic Promise of Pyridazinone Scaffolds

Pyridazinone and its derivatives represent a "wonder nucleus" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] These six-membered heterocyclic rings, containing two adjacent nitrogen atoms, are readily functionalized, making them an attractive scaffold for the design and development of novel therapeutic agents.[3] The pyridazinone core is a key feature in drugs with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][4]

The introduction of a 4-fluorophenyl group at the 6-position of the pyridazinone ring is a strategic design choice. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This guide focuses on the systematic preliminary evaluation of this compound derivatives to identify and characterize their potential as lead compounds for further drug development.

Synthesis of 6-(4-Fluorophenyl)pyridazin-3(2H)-one: A Foundational Protocol

The synthesis of the core scaffold, 6-(4-Fluorophenyl)pyridazin-3(2H)-one, is a critical first step. A common and effective method involves a two-step process starting with a Friedel-Crafts acylation followed by a cyclization reaction.[5]

Rationale for Synthetic Route

The Friedel-Crafts acylation of fluorobenzene with succinic anhydride is a reliable method for forming the β-(4-fluorobenzoyl)propionic acid intermediate. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the succinic anhydride for electrophilic attack on the electron-rich fluorobenzene ring. The subsequent cyclization of the resulting keto-acid with hydrazine hydrate provides the pyridazinone ring system in good yield. This method is well-established and allows for the synthesis of a variety of 6-arylpyridazinones by simply changing the starting aromatic hydrocarbon.

Experimental Protocol: Synthesis of 6-(4-Fluorophenyl)pyridazin-3(2H)-one

Step 1: Synthesis of β-(4-fluorobenzoyl)propionic acid

-

To a stirred suspension of anhydrous aluminum chloride (0.15 mol) in fluorobenzene (50 mL) under anhydrous conditions, add succinic anhydride (0.10 mol) portion-wise over 30 minutes.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-